molecular formula C4H4BrF3O2 B13897323 methyl (2R)-2-bromo-3,3,3-trifluoropropanoate

methyl (2R)-2-bromo-3,3,3-trifluoropropanoate

Cat. No.: B13897323
M. Wt: 220.97 g/mol
InChI Key: BFNLYVZMYOKODI-UWTATZPHSA-N
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Description

Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and three fluorine atoms attached to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-bromo-3,3,3-trifluoropropanoate typically involves the esterification of (2R)-2-bromo-3,3,3-trifluoropropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of (2R)-2-bromo-3,3,3-trifluoropropanol.

    Hydrolysis: Formation of (2R)-2-bromo-3,3,3-trifluoropropanoic acid.

Scientific Research Applications

Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-bromo-3,3,3-trifluoropropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ester group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .

Comparison with Similar Compounds

    Methyl 2-bromo-3,3,3-trifluoropropanoate: Lacks the stereochemistry of the (2R)-isomer.

    Ethyl (2R)-2-bromo-3,3,3-trifluoropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2S)-2-bromo-3,3,3-trifluoropropanoate: The enantiomer of the (2R)-isomer.

Uniqueness: Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties that can be advantageous in various applications .

Properties

Molecular Formula

C4H4BrF3O2

Molecular Weight

220.97 g/mol

IUPAC Name

methyl (2R)-2-bromo-3,3,3-trifluoropropanoate

InChI

InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3/t2-/m1/s1

InChI Key

BFNLYVZMYOKODI-UWTATZPHSA-N

Isomeric SMILES

COC(=O)[C@H](C(F)(F)F)Br

Canonical SMILES

COC(=O)C(C(F)(F)F)Br

Origin of Product

United States

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